molecular formula C25H22BrN3O B5708906 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide

5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide

Cat. No. B5708906
M. Wt: 460.4 g/mol
InChI Key: YOMMTZFPHCWEOQ-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR) that has been extensively studied for its potential therapeutic applications in prostate cancer.

Mechanism of Action

5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide binds to a specific pocket on the AR, known as the BF3 site, which is distinct from the ligand-binding site. This binding prevents the AR from interacting with coactivators, which are necessary for its transcriptional activity. As a result, this compound inhibits the growth and survival of prostate cancer cells that are dependent on the AR for their growth.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of prostate cancer cells in vitro and in vivo. It has also been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in preclinical models. This compound has also been shown to have minimal toxicity in normal prostate cells and tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide is its selective inhibition of the AR, which makes it a promising therapeutic agent for prostate cancer. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research and development of 5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide. One potential direction is to improve its solubility and pharmacokinetic properties to make it more suitable for clinical use. Another direction is to test its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to understand the molecular mechanisms underlying this compound's anti-cancer effects and to identify potential biomarkers for patient selection. Overall, this compound holds great promise as a novel therapeutic agent for prostate cancer, and further research is needed to fully realize its potential.

Synthesis Methods

5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide was first synthesized by a team of researchers at the University of California, Los Angeles (UCLA) in 2008. The synthesis involves the condensation of 5-bromoindole-2-carboxylic acid with 4-ethylbenzaldehyde and hydrazine hydrate in the presence of acetic acid. The resulting product is then purified by column chromatography and recrystallization to obtain this compound in high purity.

Scientific Research Applications

5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide has been extensively studied for its potential therapeutic applications in prostate cancer. It has been shown to selectively inhibit the growth of prostate cancer cells that are resistant to standard anti-androgen therapies, such as bicalutamide. This compound has also been shown to inhibit the transcriptional activity of the AR, which plays a critical role in the development and progression of prostate cancer.

properties

IUPAC Name

5-bromo-N-[(E)-1-(4-ethylphenyl)ethylideneamino]-3-phenyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O/c1-3-17-9-11-18(12-10-17)16(2)28-29-25(30)24-23(19-7-5-4-6-8-19)21-15-20(26)13-14-22(21)27-24/h4-15,27H,3H2,1-2H3,(H,29,30)/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMMTZFPHCWEOQ-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.